molecular formula C10H11Cl2NO2 B15075375 2-chloroethyl N-(4-chloro-2-methylphenyl)carbamate

2-chloroethyl N-(4-chloro-2-methylphenyl)carbamate

Cat. No.: B15075375
M. Wt: 248.10 g/mol
InChI Key: HAHMMGNQWWXXBD-UHFFFAOYSA-N
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Description

2-chloroethyl N-(4-chloro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.111 g/mol . This compound is known for its unique structure, which includes both chloroethyl and chloromethylphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-(4-chloro-2-methylphenyl)carbamate typically involves the reaction of 2-chloroethyl isocyanate with 4-chloro-2-methylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:

2-chloroethyl isocyanate+4-chloro-2-methylaniline2-chloroethyl N-(4-chloro-2-methylphenyl)carbamate\text{2-chloroethyl isocyanate} + \text{4-chloro-2-methylaniline} \rightarrow \text{this compound} 2-chloroethyl isocyanate+4-chloro-2-methylaniline→2-chloroethyl N-(4-chloro-2-methylphenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-(4-chloro-2-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

2-chloroethyl N-(4-chloro-2-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloroethyl N-(4-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroethyl N-(3-chloro-4-methylphenyl)carbamate
  • 2-chloroethyl N-(5-chloro-2-methylphenyl)carbamate
  • 2-chloroethyl N-(4-methylphenyl)carbamate

Uniqueness

2-chloroethyl N-(4-chloro-2-methylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

2-chloroethyl N-(4-chloro-2-methylphenyl)carbamate

InChI

InChI=1S/C10H11Cl2NO2/c1-7-6-8(12)2-3-9(7)13-10(14)15-5-4-11/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

HAHMMGNQWWXXBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)OCCCl

Origin of Product

United States

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